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Compound of Interest

(R)-cyclopropyl(2-
Compound Name:
fluorophenyl)methanamine
Cat. No.: B15286636
Get Quote

Executive Summary

This technical guide provides a rigorous characterization framework for CAS 844470-82-2,
chemically identified as (S)-Cyclopropyl(2-fluorophenyl)methanamine hydrochloride. As a high-
value chiral building block containing both a cyclopropyl motif and a fluorinated aromatic ring,
this compound is frequently employed in the synthesis of neuroactive pharmacophores and
receptor modulators.

The structural integrity of this intermediate is defined by three critical quality attributes (CQAS):

o Stereochemical Purity: The (S)-configuration is the active chiral center; enantiomeric excess
(ee) must be strictly controlled.

e Fluorine Regiochemistry: Confirmation of the ortho-fluoro substitution (2-fluorophenyl) versus
meta or para isomers.

o Salt Stoichiometry: Verification of the mono-hydrochloride form to ensure stability and
precise molar dosing in downstream coupling reactions.

Physicochemical Identity
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Specification

CAS Number

844470-82-2

Chemical Name

(S)-Cyclopropyl(2-fluorophenyl)methanamine
hydrochloride

Synonyms

(S)-

-Cyclopropyl-2-fluorobenzylamine HCI

Molecular Formula

C

H

FN

HCI

Molecular Weight

201.67 g/mol (Salt); 165.21 g/mol (Free Base)

Chiral Center

One (S-configuration at the methine carbon)

Physical State

White to off-white crystalline solid

Solubility

Soluble in Methanol, DMSO, Water; Sparingly
soluble in DCM

Analytical Characterization Strategy

The characterization of CAS 844470-82-2 requires a multi-modal approach to validate identity,

stereochemistry, and purity. The following workflow integrates spectroscopic and

chromatographic techniques.

2.1. Structural Confirmation (Spectroscopy)

Nuclear Magnetic Resonance (NMR):

e HNMR (400 MHz, DMSO-d

):
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o Diagnostic Signals: The cyclopropyl protons appear as multiplets upfield (0.3—-1.2 ppm).
The methine proton (chiral center) typically resonates as a doublet or multiplet around
3.5-4.0 ppm.

o Amine Protons: The ammonium (-NH

) protons appear as a broad singlet (typically 8.0—-9.0 ppm), confirming the salt form.
e FNMR:

o Rationale: Crucial for distinguishing the 2-fluoro isomer from 3- or 4-fluoro impurities.
o Expected Shift: A single singlet signal around -110 to -120 ppm (referenced to CFCI
). The absence of split peaks rules out positional isomers.
Mass Spectrometry (LC-MS):
 lonization: ESI+ (Electrospray lonization).
e Target lon: [M+H]

= 166.1 (corresponding to the free base C
H
FN).

o Fragmentation: Loss of NH

or cyclopropyl ring cleavage may be observed in MS/MS modes.

2.2. Stereochemical Purity (Chiral HPLC)

Because the biological activity of downstream APIs often depends on the (S)-enantiomer,
determining the Enantiomeric Excess (ee) is the most critical step.

» Methodology: Normal-phase Chiral HPLC.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286636?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Column Selection: Polysaccharide-based columns (e.g., Daicel Chiralpak AD-H or OD-H) are
preferred for benzylic amines.

» Mobile Phase: Hexane : Isopropanol (with 0.1% Diethylamine or Trifluoroacetic acid to
sharpen amine peaks).

e Acceptance Criteria: ee

98.0% (active (S) isomer vs. inactive (R) isomer).

2.3. Salt Stoichiometry (Chloride Content)

To ensure the material is a stoichiometric mono-hydrochloride salt (and not a hemi-salt or
containing excess HCI):

» lon Chromatography (IC): Quantify chloride ions against a standard curve.
 Titration: Potentiometric titration with AQNO

. Theoretical chloride content is ~17.58%.

Experimental Protocols
Protocol A: Chiral Purity Determination

This protocol validates the enantiomeric excess of the (S)-isomer.

o Sample Preparation: Dissolve 5 mg of CAS 844470-82-2 in 1 mL of Ethanol/Hexane (50:50).
Add 5

L of diethylamine (DEA) to ensure free base formation for better peak shape.

e System Setup:
o Instrument: HPLC with UV Detector (254 nm).
o Column: Chiralpak AD-H, 5

m, 4.6 x 250 mm.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286636?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Mobile Phase: n-Hexane : Isopropanol : DEA (90 : 10 : 0.1).
o Flow Rate: 1.0 mL/min.

o Temperature: 25°C.
e Procedure:
o Inject Racemic Standard (mix of R and S) to establish resolution (
).
o Inject CAS 844470-82-2 sample.[1][2]

o Calculate ee% =

Protocol B:

F NMR Identification

This protocol confirms the regiochemistry of the fluorine substituent.
e Solvent: DMSO-d

(preferred for solubility of the HCI salt).

« Internal Standard:
-Trifluorotoluene (
-63.7 ppm) - optional, for quantitative purity.
e Acquisition:
o Pulse sequence: Standard proton-decoupled fluorine sequence.

o Scans: 64 (sufficient due to high sensitivity of

F).
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o Sweep Width: -200 ppm to O ppm.

e Analysis: Verify single peak corresponding to ortho-substitution. Compare against reference

spectra of 3-fluoro and 4-fluoro analogs if available.

Visualization of Characterization Workflow

The following diagram illustrates the logical flow for releasing a batch of CAS 844470-82-2,
ensuring no critical quality attribute is overlooked.
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Crude CAS 844470-82-2
(S)-Cyclopropyl(2-fluorophenyl)methanamine HCI

1. Identity Confirmation

1H NMR
(Structure Skeleton)

19F NMR
(Regiochemistry Check)

LC-MS
(MW: 166.1 Da)

2. Purity & Stereochemistry

RP-HPLC Chiral HPLC
(Chemical Purity >98%) (Enantiomeric Excess >98%)

N\

3. Solid State & Salt

/N

AgNO3 Titration X-Ray Diffraction
(Chloride Content ~17.6%) (Crystalline Form)

Quality Assessment

Passes All CQAs

BATCH RELEASE REJECT / REWORK
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© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15286636/docs?utm_src=pdf-body-img#cas-number-844470-82-2-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286636?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Integrated analytical workflow for the validation of CAS 844470-82-2, highlighting the
critical path from identity confirmation to chiral purity and salt stoichiometry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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